molecular formula C9H8BrNS B008328 2-(Bromomethyl)-6-methyl-1,3-benzothiazole CAS No. 110722-47-9

2-(Bromomethyl)-6-methyl-1,3-benzothiazole

Cat. No.: B008328
CAS No.: 110722-47-9
M. Wt: 242.14 g/mol
InChI Key: JMQNWJRZADSZKL-UHFFFAOYSA-N
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Description

Butriptyline, sold under the brand name Evadyne among others, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is closely related to amitriptyline and is known for its potent antihistamine and anticholinergic effects .

Properties

CAS No.

110722-47-9

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

2-(bromomethyl)-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3

InChI Key

JMQNWJRZADSZKL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)CBr

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)CBr

Synonyms

2-(BROMOMETHYL)-6-METHYLBENZOTHIAZOLE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butriptyline is synthesized through a series of chemical reactions starting from dibenzocycloheptene derivatives. The synthesis involves the alkylation of dibenzocycloheptene with a suitable alkyl halide in the presence of a base, followed by further modifications to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of butriptyline typically involves large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butriptyline has been extensively studied for its pharmacological properties and has applications in various fields:

Mechanism of Action

Butriptyline exerts its effects primarily through antagonism of the serotonin transporter and histamine H1 receptor. It also acts as an antagonist at the 5-hydroxytryptamine receptor 2A. These actions lead to increased levels of serotonin in the synaptic cleft and reduced histamine activity, contributing to its antidepressant and sedative effects .

Comparison with Similar Compounds

Butriptyline is part of the tricyclic antidepressant family, specifically a dibenzocycloheptadiene. Similar compounds include:

  • Amitriptyline
  • Nortriptyline
  • Protriptyline
  • Imipramine
  • Iprindole

Uniqueness: Butriptyline is unique in its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has potent antihistamine effects with reduced severity of side effects like sedation and a lower risk of interactions with other medications .

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